Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate is an organic compound that features a fluorophenyl group and a hydroxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Esterification: The amine is reacted with methyl chloroacetate under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product would be Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate.
Reduction: The major product would be Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)ethanol.
Substitution: The major products depend on the nucleophile used but could include derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of fluorinated compounds with biological systems.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate exerts its effects involves interactions with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate
- Methyl 2-(4-bromophenyl)-2-(4-hydroxypiperidin-1-YL)acetate
- Methyl 2-(4-methylphenyl)-2-(4-hydroxypiperidin-1-YL)acetate
Uniqueness
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C14H18FNO3 |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetate |
InChI |
InChI=1S/C14H18FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,12-13,17H,6-9H2,1H3 |
InChI Key |
ZMTWPPFQISJODZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.